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molecular formula C8H16N2O2 B8795668 Propyl piperazine-1-carboxylate CAS No. 37008-22-3

Propyl piperazine-1-carboxylate

Cat. No. B8795668
M. Wt: 172.22 g/mol
InChI Key: IGXBNWXKQPCCCJ-UHFFFAOYSA-N
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Patent
US08426420B2

Procedure details

To a solution of 7.5 g piperazine-1,4-dicarboxylic acid propyl ester tert-butyl ester in 70 ml dichloromethane were added 10 ml TFA. After stirring for 36 h the solution was concentrated and the residue codistilled with toluene twice. Yield: 9.2 g.
Name
piperazine-1,4-dicarboxylic acid propyl ester tert-butyl ester
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][CH2:17][CH2:18][CH3:19])=[O:15])[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>ClCCl>[CH2:17]([O:16][C:14]([N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)=[O:15])[CH2:18][CH3:19]

Inputs

Step One
Name
piperazine-1,4-dicarboxylic acid propyl ester tert-butyl ester
Quantity
7.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(=O)OCCC
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 36 h the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
Smiles
C(CC)OC(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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